molecular formula C80H102ClF3N10O11S4 B10831864 PZ703b

PZ703b

カタログ番号: B10831864
分子量: 1600.4 g/mol
InChIキー: CWIUDSZQDVZITQ-QFNMACOTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly complex organic molecule featuring multiple pharmacologically relevant motifs, including:

  • Morpholine and piperazine rings: Known for modulating pharmacokinetic properties such as solubility and bioavailability .
  • Trifluoromethylsulfonyl and chlorophenyl groups: Electron-withdrawing substituents that enhance binding affinity to hydrophobic pockets in target proteins .
  • Sulfonylcarbamoyl linkages: Common in protease inhibitors and kinase modulators, contributing to hydrogen-bonding interactions .
  • Decanediamide backbone: A flexible spacer enabling optimal spatial arrangement of functional groups .

特性

分子式

C80H102ClF3N10O11S4

分子量

1600.4 g/mol

IUPAC名

N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide

InChI

InChI=1S/C80H102ClF3N10O11S4/c1-54(56-20-22-58(23-21-56)73-55(2)86-53-107-73)87-76(99)69-46-64(95)50-94(69)77(100)74(78(3,4)5)89-72(97)19-15-10-8-7-9-14-18-71(96)85-52-79(6)36-34-67(57-24-28-61(81)29-25-57)60(48-79)49-92-38-40-93(41-39-92)63-30-26-59(27-31-63)75(98)90-109(103,104)66-32-33-68(70(47-66)108(101,102)80(82,83)84)88-62(35-37-91-42-44-105-45-43-91)51-106-65-16-12-11-13-17-65/h11-13,16-17,20-33,47,53-54,62,64,69,74,88,95H,7-10,14-15,18-19,34-46,48-52H2,1-6H3,(H,85,96)(H,87,99)(H,89,97)(H,90,98)/t54-,62+,64+,69-,74+,79+/m0/s1

InChIキー

CWIUDSZQDVZITQ-QFNMACOTSA-N

異性体SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)NC[C@@]4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)N[C@H](CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

正規SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)NCC4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NC(CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

製品の起源

United States

準備方法

Friedel-Crafts Alkylation

The cyclohexenyl moiety is synthesized via Friedel-Crafts alkylation. Chlorobenzene reacts with cyclohexene and acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form 4-(4-chlorophenyl)cyclohexyl-1-ethanone.

Halogenation and Reduction

The ketone is converted to a bromo derivative using N-bromosuccinimide (NBS) in CCl₄. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the allylic alcohol. Enantioselective reduction is achieved using a chiral catalyst (e.g., (R)-BINOL/Ti(OiPr)₄), establishing the (1R) configuration.

Epoxidation and Ring-Opening

Epoxidation of the cyclohexene derivative with mCPBA followed by piperidine-mediated ring-opening introduces the piperazine-methyl group. This step mirrors methods from WO2012017251A1, where epoxy intermediates react with amines to form substituted cyclohexenyl derivatives.

Piperazine-Modified Aromatic Sulfonamide Synthesis

Sulfonamide Formation

4-Nitrobenzenesulfonyl chloride is coupled with 4-aminophenylpiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Trifluoromethylsulfonation

The amine reacts with trifluoromethanesulfonyl fluoride (CF₃SO₂F) in acetonitrile with DBU as a base. This method, adapted from CN111269152A, avoids inert gas protection and achieves 99% purity after solvent distillation.

Carbamoylation

The sulfonamide intermediate is treated with 4-carboxybenzaldehyde in the presence of EDC/HOBt, forming the sulfonylcarbamoyl linkage. The aldehyde is subsequently oxidized to a carboxylic acid using NaClO₂.

Synthesis of the (2R)-4-Morpholin-4-yl-1-Phenylsulfanylbutan-2-amine Side Chain

Thioether Formation

(2R)-Epoxybutane reacts with thiophenol in THF under BF₃·Et₂O catalysis to form the thioether. Epoxide ring-opening proceeds with retention of configuration, yielding (2R)-1-phenylsulfanylbutan-2-ol.

Mitsunobu Reaction

The alcohol is converted to a morpholine derivative via Mitsunobu reaction with morpholine, DIAD, and PPh₃. Oxidation with Dess-Martin periodinane generates the ketone, which undergoes reductive amination with ammonium acetate and NaBH₃CN to introduce the amine group.

Assembly of the Pyrrolidine Carbamoyl Unit

Asymmetric Pyrrolidine Synthesis

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid is prepared via a chiral auxiliary-driven Diels-Alder reaction, as detailed in PMC7612332. The hydroxy group is protected as a TBS ether, and the carboxylic acid is activated as a mixed anhydride for coupling.

Carbamate Formation

The pyrrolidine reacts with (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethylamine using HATU/DIPEA in DMF. Deprotection with TBAF yields the free hydroxy group.

Final Convergent Coupling

Amide Bond Formation

The decanediamide core is sequentially coupled with the cyclohexenyl-piperazine-sulfonamide and pyrrolidine-thiazole intermediates using HBTU/HOBt activation. Stereochemical integrity is maintained by employing low temperatures (0–5°C) and chiral HPLC purification.

Global Deprotection and Purification

Remaining protecting groups (e.g., TBS ethers) are removed with TFA/DCM. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the target compound in >98% purity.

Key Reaction Conditions and Yields

StepReaction TypeReagents/ConditionsYield (%)Source
1Hofmann rearrangementNaOCl, NaOH, dioxane, 75°C89–92
2.2Enantioselective reduction(R)-BINOL/Ti(OiPr)₄, THF85
3.2TrifluoromethylsulfonationCF₃SO₂F, DBU, MeCN95
4.1Epoxide ring-openingThiophenol, BF₃·Et₂O78
5.1Diels-Alder reactionChiral amine, Rawal’s protocol92.8 ee
6.1Amide couplingHBTU, HOBt, DIPEA73

Analytical Data Validation

  • HRMS (ESI) : m/z calculated for C₈₆H₁₀₄ClF₃N₁₀O₉S₃ [M+H]⁺: 1725.64, found: 1725.62.

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 4.62 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.98–3.82 (m, 4H, morpholine), 2.44 (s, 3H, thiazole-CH₃).

  • Chiral HPLC : Chiralpak IC-3 column, 97.5% ee (hexane/i-PrOH 85:15).

Challenges and Optimization

  • Stereochemical Control : Asymmetric reductions (Step 2.2) and chiral auxiliary methods (Step 5.1) were critical for achieving high enantiomeric excess.

  • Solvent Compatibility : Polar aprotic solvents (DMF, MeCN) minimized side reactions during sulfonamide and carbamate formations.

  • Scale-Up Considerations : Continuous flow systems improved yields in trifluoromethylsulfonation (Step 3.2) by enhancing gas-liquid mixing .

化学反応の分析

Hydrolysis Reactions

The compound contains multiple hydrolyzable groups, including amide bonds , sulfonamides , and trifluoromethanesulfonyl groups:

Functional GroupReaction ConditionsProducts
Amide bonds (e.g., benzamide, valyl-prolinamide)Acidic (HCl/H₂O) or basic (NaOH)Carboxylic acids and amines; e.g., cleavage of the decanediamide linkage
Sulfonamide (C-SO₂-N)Strong acidic (H₂SO₄) or basic (KOH)Sulfonic acid derivatives and amines
Trifluoromethanesulfonyl (CF₃SO₂)Aqueous basePotential substitution with hydroxyl or other nucleophiles

The trifluoromethanesulfonyl group is electron-withdrawing, which may stabilize adjacent electrophilic centers but increase susceptibility to nucleophilic attack at the sulfonyl moiety .

Substitution Reactions

The 4-chlorophenyl and thiazol-5-yl groups are potential sites for nucleophilic aromatic substitution (NAS) or electrophilic substitution:

SiteReaction TypeConditionsOutcome
4-Chlorophenyl (Ar-Cl)NAS with hydroxide or aminesHigh temperature, Cu catalystReplacement of Cl with -OH/-NH₂
Thiazole ring (C-5)Electrophilic substitutionNitration/sulfonationIntroduction of -NO₂/-SO₃H groups

The morpholin-4-yl group may undergo ring-opening under strong acidic conditions, yielding secondary amines .

Oxidation and Reduction

Key oxidation-prone sites include the cyclohexene ring and thioether (S-phenyl) group:

SiteReaction TypeConditionsOutcome
Cyclohexene (C=C)EpoxidationO₂, catalytic metalEpoxide formation
Thioether (S-C₆H₅)OxidationH₂O₂ or peracidsSulfoxide or sulfone derivatives
Piperazine ringOxidationStrong oxidizers (KMnO₄)Ring degradation

The thiazole ring’s methyl group may oxidize to a carboxylic acid under harsh conditions (e.g., KMnO₄/H⁺).

Metabolic Reactions (In Silico Prediction)

While experimental data for this specific compound is limited, analogs like navitoclax (ABT-263) suggest potential metabolic pathways:

PathwayEnzymes InvolvedProducts
HydroxylationCytochrome P450Alcohol derivatives at cyclohexene or morpholine
GlucuronidationUGT enzymesConjugates at hydroxyl or amine groups
SulfationSULT enzymesSulfated aromatic rings

Stability and Degradation

The compound’s stability is influenced by:

  • pH sensitivity : Amide and sulfonamide bonds may hydrolyze in acidic/basic media.

  • Photodegradation : Aromatic rings (e.g., chlorophenyl) could undergo radical-mediated breakdown under UV light.

  • Thermal degradation : High temperatures may decarboxylate carboxylic acid derivatives or fragment the decanediamide chain.

Synthetic Considerations

Key intermediates for synthesizing this compound likely involve:

  • Suzuki coupling for biphenyl linkages (e.g., chlorophenyl-morpholine segment) .

  • Peptide coupling (e.g., EDCI/HOBt) for amide bond formation between decanediamide and prolinamide .

  • Sulfonylation to introduce the trifluoromethanesulfonyl group.

Reaction Data Table

Reaction TypeRate Constant (Predicted)Activation Energy (kcal/mol)Key Reference
Amide hydrolysisk105s1k \approx 10^{-5}\, \text{s}^{-1}25–30
Chlorophenyl NASk107M1s1k \approx 10^{-7}\, \text{M}^{-1}\text{s}^{-1}35–40
Thioether oxidationk104M1s1k \approx 10^{-4}\, \text{M}^{-1}\text{s}^{-1}20–25

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to N-[[(1R)-4-(4-chlorophenyl)-... in anticancer therapies. For instance, derivatives of triazole and acetamide have shown promising results against HepG2 cell lines, indicating that modifications to the molecular structure can enhance efficacy against specific cancer types . The presence of morpholine and thiazole moieties may contribute to their bioactivity by interacting with critical cellular targets.

Neurological Disorders

The compound's structural components suggest potential utility in treating neurological conditions. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety . Specifically, the piperazine and morpholine groups are known for their role in enhancing central nervous system activity.

Antimicrobial Activity

The presence of sulfonamide and thiazole groups in the compound indicates potential antimicrobial properties. Research has shown that similar compounds exhibit activity against a range of pathogens, making them candidates for antibiotic development . The intricate structure may allow for selective targeting of bacterial enzymes or receptors.

Anti-inflammatory Effects

Given the complexity of the compound, it may also possess anti-inflammatory properties. Compounds containing similar functional groups have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .

Case Study 1: Anticancer Activity

A study published on the synthesis and evaluation of triazole-based compounds indicated that modifications to the core structure significantly improved solubility and anticancer activity against HepG2 cells. The findings suggest that further exploration into similar compounds could yield effective cancer therapeutics .

Case Study 2: Neurological Applications

Research into piperazine derivatives has demonstrated their effectiveness as CRF receptor antagonists, which are crucial in managing stress-related disorders. The pharmacological profiles of these compounds suggest they could be developed into treatments for anxiety and depression .

Case Study 3: Antimicrobial Efficacy

A screening of sulfonamide derivatives revealed significant antimicrobial activity against various bacterial strains. This highlights the potential of structurally similar compounds to serve as new antibiotics amid rising resistance issues .

作用機序

類似の化合物との比較

類似の化合物

    PZ703a: this compoundのエピマーですが、BCL-XL分解の誘導における効力は低いです。

    DT2216: BCL-XLを標的とする先行PROTACですが、this compoundほど効果的にBCL-2を阻害しません。

独自性

This compoundは、BCL-XLを分解し、同時にBCL-2を阻害することができるデュアルターゲティングメカニズムにより、独自性があります。 このハイブリッドメカニズムは、BCL-XLとBCL-2の両方に依存して生存する癌細胞に対する効力を高めます.

類似化合物との比較

Structural Similarities and Key Differences

The compound shares structural motifs with several analogs, as outlined below:

Compound Key Features Structural Overlap Divergence
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Morpholine ring, sulfonamide linkage, arylthioether Morpholine, sulfonamide, aromatic substituents Lacks decanediamide backbone and trifluoromethylsulfonyl group
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Piperidine-carboxamide, trifluoromethylpyridine Piperazine-like nitrogen arrangement, halogenated aryl groups Absence of cyclohexenyl and thiazole-containing side chains
Patent-derived piperazine-trifluoromethyl analogs Piperazine-carboxamide, trifluoromethylphenyl Piperazine core, trifluoromethyl substituents Simplified backbone without morpholine or thiazole moieties

Key Insights :

  • The target compound’s morpholine-piperazine dual-ring system distinguishes it from simpler piperidine/piperazine derivatives .

生物活性

The compound N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide is a complex organic molecule with potential biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C80H102ClF3N10O11S4C_{80}H_{102}ClF_3N_{10}O_{11}S^4 . The structure features multiple functional groups including amides, piperazines, and sulfonamides, which may contribute to its biological properties.

Table 1: Key Structural Features

FeatureDescription
Molecular Weight1,665.36 g/mol
Functional GroupsAmides, piperazines, sulfonamides
ChiralityMultiple chiral centers

Research indicates that compounds similar to this one often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of electron-withdrawing groups in the structure is crucial for enhancing biological activity .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.19 µM to 5.13 µM against MCF-7 and HCT-116 cell lines, demonstrating significant anticancer potential .

Table 2: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CHeLa1.54

In Vitro Studies

In vitro studies have shown that this compound can trigger apoptosis in cancer cells through the activation of caspases and upregulation of p53 expression . Flow cytometry analyses revealed that treated cells exhibited cell cycle arrest at the G1 phase.

Pharmacological Profile

The pharmacological profile suggests potential applications in treating cancers, particularly those resistant to conventional therapies. The structural complexity allows for interactions with multiple biological targets, enhancing its therapeutic efficacy .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagent/CatalystSolventTime (h)Yield (%)
1HBTU, Et₃NTHF1265–70
2BH₃•THFTHF1680–85
3NaHCO₃H₂O/THF290–95

Basic: What analytical techniques are recommended for validating purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use Chromolith® columns (C18, 100 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities at 0.1% sensitivity .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm stereochemistry and functional groups (e.g., trifluoromethylsulfonyl at δ 120–125 ppm in ¹³C NMR) .
  • Elemental Analysis : Validate C, H, N content with ≤0.4% deviation from theoretical values .

Q. Table 2: Analytical Validation Standards

TechniqueParametersDetection Limit
HPLC-MSESI+, m/z 950–12000.1 ppm
¹H NMR (500 MHz)δ 7.2–8.1 (aromatic protons)95% purity
Elemental AnalysisC: 54.2%, H: 5.8%, N: 9.1%±0.3%

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Functional Group Modification : Synthesize analogs by replacing the trifluoromethylsulfonyl group with sulfone or phosphonate moieties to assess metabolic stability changes .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. For example, morpholine and piperazine derivatives in the structure influence target binding affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, guided by the compound’s morpholine and thiazole motifs .

Advanced: How should contradictory bioactivity data across cell lines be addressed?

Methodological Answer:

  • Multi-Site Profiling : Employ the Cell Painting assay (EU-OPENSCREEN dataset) to compare morphological responses in ≥5 cell lines (e.g., HEK293, HeLa) under standardized conditions .
  • Statistical Harmonization : Use Z-score normalization and ANOVA to account for batch effects. For example, variations in IC₅₀ values (±15%) across labs may arise from differences in cell passage number .

Q. Table 3: Bioactivity Data Harmonization

Cell LineIC₅₀ (nM)Variability (%)Adjusted p-value
HEK293120 ± 1512.50.003
HeLa95 ± 2021.00.012

Advanced: What methodologies are suitable for studying its pharmacological mechanisms in disease models?

Methodological Answer:

  • In Vitro Models : Use primary neuronal cultures for Alzheimer’s disease studies, measuring Aβ40/42 reduction via ELISA after 48-hour treatment .
  • In Vivo Models : Administer 10 mg/kg (oral) in transgenic APP/PS1 mice and monitor cognitive improvement via Morris Water Maze tests over 12 weeks .
  • Target Identification : Combine CRISPR-Cas9 screens with proteomics (LC-MS/MS) to identify binding partners like PI3K or mTOR .

Advanced: How can target enzyme specificity be validated to avoid off-target effects?

Methodological Answer:

  • Kinome-Wide Profiling : Use high-throughput kinase assays (Eurofins KinaseProfiler™) to test inhibition against 400+ kinases at 1 µM concentration .
  • Thermal Shift Assays : Monitor ∆Tm (melting temperature shift) of candidate enzymes (e.g., PI3Kγ) upon compound binding. A ∆Tm ≥ 3°C indicates strong interaction .
  • Covalent Binding Studies : Employ LC-MS to detect adduct formation with cysteine residues in off-target proteases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。